molecular formula C12H9N3O5 B588903 Nifuroxazide-d4 CAS No. 1188487-83-3

Nifuroxazide-d4

Cat. No. B588903
CAS RN: 1188487-83-3
M. Wt: 279.244
InChI Key: YCWSUKQGVSGXJO-WNGOOFDKSA-N
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Description

Nifuroxazide-d4 is the deuterium labeled Nifuroxazide . Nifuroxazide is an effective inhibitor of STAT3 and also exerts potent anti-tumor and anti-metastasis activity .


Synthesis Analysis

A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue . The majority of methodologies for nitrofuran analysis focus on the detection of only four drugs (nitrofurantoin, furazolidone, furaltadone, and nitrofurazone), and is time-consuming given the 16-h overnight derivatisation step and a double liquid–liquid extraction .


Molecular Structure Analysis

This compound contains total 30 bond(s); 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .


Chemical Reactions Analysis

This compound has been reported to have various reactions. For instance, a 4-year-old boy developed adverse reactions in the form of nausea and vomiting 15 minutes after administration of oral nifuroxazide . Another patient developed an allergic reaction in the form of pruritus, burning, rash, and redness following administration of oral nifuroxazide .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H5D4N3O5 and its molecular weight is 279.24 . It is soluble in DMSO .

Scientific Research Applications

Anticancer Potential

Nifuroxazide (NFX), originally an antibacterial drug, has shown promise as a potential anticancer agent. Its ability to inhibit the transcription factor STAT3 and the enzyme ALDH1 makes it a strong candidate for repositioning as a targeted anticancer drug. This potential is further supported by its effectiveness against cancer-initiating cells and its role in inducing apoptosis in cancer cells (Bailly, 2019).

Impact on Angiogenesis in Cancer

In studies focusing on Ehrlich’s mammary carcinoma, nifuroxazide demonstrated significant anticancer activity, particularly in reducing tumor masses. Its effect on inhibiting the IL-6/jak2/STAT3 signaling pathway was noted, impacting tumor angiogenesis and reducing tumoral VEGF levels, thereby suggesting its potential as an antitumor medication (El-Sherbiny et al., 2021).

Role in Diabetic Nephropathy

Nifuroxazide's effectiveness in diabetic nephropathy (DN) was evaluated, showing its capacity to inhibit STAT3 activation, improve kidney function, reduce macrophage infiltration and fibrosis, and decrease inflammatory markers in diabetic renal tissue. This positions nifuroxazide as a potential anti-inflammatory therapy for DN (Said et al., 2018).

Breast Cancer Treatment

Nifuroxazide was found to impair the metastatic potential of breast cancer. By inhibiting the Stat3 signaling pathway, it decreased the viability of cancer cells, induced apoptosis, and reduced cancer cell migration and invasion. This suggests its therapeutic potential in treating breast cancer and limiting its metastasis (Yang et al., 2015).

Electrochemical Properties

The electrochemical behavior of nifuroxazide has been studied, showing a reversible one-electron reduction to form a nitro radical anion. This provides insights into its potential reactivity and stability, which can be relevant in various biological and chemical applications (Squella et al., 1996).

Mechanism of Action

Safety and Hazards

Nifuroxazide-d4 should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSUKQGVSGXJO-WNGOOFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670093
Record name 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188487-83-3
Record name 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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